molecular formula C11H8ClNO2 B6346237 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde CAS No. 1188022-49-2

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde

Cat. No. B6346237
CAS RN: 1188022-49-2
M. Wt: 221.64 g/mol
InChI Key: JGNOCNYLPYRKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was achieved through a series of syntheses to produce new pyrazole derivatives . Another study reported the synthesis of novel heterocycles on newly synthesized substituted α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray diffraction methods . For example, the crystal structure of “5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde” was found to belong to the monoclinic space group P 2 1 / c .

Scientific Research Applications

Corrosion Inhibition for Mild Steel

The compound has been studied for its effectiveness as a corrosion inhibitor for mild steel in acidic environments. It is synthesized from 3-methyl-1-phenyl-5-pyrazolone and exhibits corrosion protection properties in hydrochloric acid. The efficiency of the compound as an inhibitor decreases with an increase in temperature and acid concentration but increases with the concentration of the inhibitor itself. It behaves like a mixed-type inhibitor and adheres to the metal surface following the Langmuir adsorption isotherm pattern .

Antitubercular Activity

Chlorine derivatives of the compound have shown significant antitubercular activity. Specifically, a derivative, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide , demonstrated a potent growth inhibitory effect against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.2 μg/mL .

Biological Potential in Pharmaceutical Sciences

Indole derivatives, which share a similar structural motif with our compound of interest, have a wide range of biological activities. They are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antidiabetic, and antimalarial properties. This suggests that 5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde could potentially be modified to enhance these activities or be used as a pharmacophore in drug design .

properties

IUPAC Name

5-chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-7-3-2-4-8(5-7)10-9(6-14)11(12)15-13-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNOCNYLPYRKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=C2C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3-methylphenyl)-1,2-oxazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.